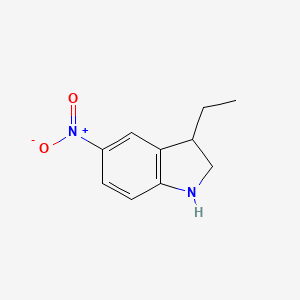

3-ethyl-5-nitro-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-ethyl-5-nitro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H12N2O2/c1-2-7-6-11-10-4-3-8(12(13)14)5-9(7)10/h3-5,7,11H,2,6H2,1H3 |

InChI Key |

UENAZBZJMJUDFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of 5-Nitroindole Precursors

- Starting material : 5-Nitroindole undergoes N-alkylation with ethylating agents (e.g., ethyl acrylate, bromoethane) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 10–25°C.

- Intermediate : Forms 1-ethyl-5-nitro-1H-indole, which is subsequently reduced to the dihydroindole structure via catalytic hydrogenation (Pd/C, H₂, ethanol).

Key Data :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| N-Alkylation | NaH, DMF, 10°C, 2–4 h | 60–75% | |

| Hydrogenation | 10% Pd/C, H₂, ethanol, 25°C, 12 h | 80–90% |

Cyclization of Hydrazine Derivatives

- Condensation : p-Nitrophenylhydrazine hydrochloride reacts with ethyl pyruvate in toluene under reflux, followed by cyclization with polyphosphoric acid (PPA) at 105–115°C.

- Post-treatment : Hydrolysis with potassium hydroxide (KOH) in ethanol yields the final product after acidification.

Key Data :

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Cyclization | PPA, toluene, 105–115°C, 30 min | 65–71% | 98.5% | |

| Hydrolysis | KOH, ethanol, 6 h | 82–87% | 98.3% |

Palladium-Catalyzed Annulation

- Reagents : 5-Nitroindole derivatives react with phenylhydrazine in the presence of Pd(OAc)₂, 1,10-phenanthroline, and trifluoroacetic acid (TFA) in chlorobenzene at 100°C.

- Outcome : Forms annulated indole structures, which can be functionalized to yield 3-ethyl-5-nitro-2,3-dihydro-1H-indole via subsequent alkylation.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) | |

| Ligand | 1,10-Phenanthroline (30 mol%) | |

| Temperature | 100°C, 12 h |

Multi-Component Reactions (MCRs)

- Components : 1H-Indole-3-carbaldehyde, malononitrile, and ethyl 3-oxobutanoate react in ethanol with triethylamine (TEA) as a catalyst.

- Cyclization : Forms fused indole derivatives, which are further reduced or alkylated to introduce the ethyl and nitro groups.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Triethylamine (TEA) | |

| Reaction Time | 4–6 h under reflux |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Feasibility |

|---|---|---|---|

| N-Alkylation | High yields, straightforward steps | Requires catalytic hydrogenation | Lab-scale |

| Cyclization | Scalable, high purity | Harsh acidic conditions | Industrial |

| Pd-Catalyzed | Modular functionalization | Costly catalysts | Lab-scale |

| MCRs | Rapid synthesis | Complex purification | Small-scale |

Critical Reaction Notes

- Reduction Sensitivity : The nitro group remains stable during hydrogenation but may require careful monitoring to prevent over-reduction.

- Isomerization : Polyphosphoric acid (PPA) promotes regioselective cyclization, minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions that are activated by the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

Oxidation: Nitro derivatives or nitroso compounds.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

3-ethyl-5-nitro-2,3-dihydro-1H-indole has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole derivatives.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-5-nitro-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indole ring system can also interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Dihydroindoles

The following table summarizes key dihydroindole derivatives and their properties:

Key Comparisons:

- Substituent Effects:

- Nitro vs. Halogen/Methoxy Groups: The nitro group at position 5 (as in 4-fluoro-5-nitro-2,3-dihydro-1H-indole) introduces strong electron-withdrawing effects, lowering pKa and enhancing electrophilicity compared to methoxy or halogen substituents . For example, 5-methoxyindole derivatives exhibit increased lipophilicity, which affects bioavailability .

- Ethyl vs. Methyl Substituents: The ethyl group at position 3 in the target compound may confer greater steric bulk and lipophilicity than the methyl group in 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole . This could influence binding affinity in biological systems.

Synthetic Pathways:

- Nitro-substituted dihydroindoles are often synthesized via electrophilic nitration or condensation reactions. For instance, 4-fluoro-5-nitro-2,3-dihydro-1H-indole likely derives from nitration of a fluorinated indoline precursor . Similarly, the target compound may involve nitration of 3-ethyl-2,3-dihydro-1H-indole.

- Functionalization at position 3 (e.g., ethylation) can be achieved via alkylation reactions, as demonstrated in the synthesis of 3-(2-nitrovinyl)-1H-indoles using nitromethane and ammonium acetate .

Crystallographic and Spectroscopic Data:

- The orthogonal geometry of sulfonyl-phenyl rings in 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (dihedral angle: 88.33°) suggests that bulky substituents at position 3 (like ethyl) may similarly distort the indole ring, affecting packing and solubility .

- NMR shifts for nitro-substituted dihydroindoles (e.g., δ ~121–136 ppm for aromatic carbons in 4-fluoro-5-nitro-2,3-dihydro-1H-indole) align with deshielding effects of nitro groups .

Biological Activity

3-Ethyl-5-nitro-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

3-Ethyl-5-nitro-2,3-dihydro-1H-indole has the molecular formula and a molecular weight of 192.21 g/mol. Its structure features an ethyl group and a nitro group attached to a dihydroindole framework, which contributes to its unique chemical reactivity and biological properties. The presence of the nitro group is particularly noteworthy as it can undergo bioreduction to form reactive intermediates that interact with various biological targets.

The biological activity of 3-ethyl-5-nitro-2,3-dihydro-1H-indole is primarily attributed to its interaction with cellular components. The nitro group can be reduced within biological systems, leading to the formation of reactive species that may interact with DNA and proteins, potentially resulting in cytotoxic effects against cancer cells. Additionally, the indole ring system can influence various biochemical pathways by interacting with enzymes and receptors.

Biological Activities

Research has demonstrated that 3-ethyl-5-nitro-2,3-dihydro-1H-indole exhibits a range of biological activities:

Anticancer Activity

Several studies indicate that this compound possesses anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, leading to significant tumor growth suppression in animal models . The compound's ability to generate reactive intermediates enhances its cytotoxicity against specific cancer types.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for certain strains suggest that it could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates potential anti-inflammatory effects associated with 3-ethyl-5-nitro-2,3-dihydro-1H-indole. Its structural characteristics may facilitate interactions with inflammatory pathways, although further studies are needed to elucidate these mechanisms fully.

Comparative Analysis

To better understand the uniqueness of 3-ethyl-5-nitro-2,3-dihydro-1H-indole, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Ethyl-2,3-dihydro-1H-indole | Lacks the nitro group | Different reactivity and biological activity |

| 5-Nitro-2,3-dihydro-1H-indole | Lacks the ethyl group | Affects chemical properties and applications |

| 3-Methyl-5-nitro-2,3-dihydro-1H-indole | Contains a methyl group instead of ethyl | Variations in reactivity and biological effects |

The combination of both ethyl and nitro groups in 3-ethyl-5-nitro-2,3-dihydro-1H-indole confers distinct properties not observed in its analogs.

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, 3-ethyl-5-nitro-2,3-dihydro-1H-indole was shown to significantly reduce cell viability at concentrations as low as 25 µM. Flow cytometry analysis indicated that the compound induces apoptosis through intrinsic pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 40 µg/mL against S. aureus, suggesting strong potential for clinical applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.